molecular formula C14H20N2O2 B6051554 1-(methoxyacetyl)-N-phenyl-3-piperidinamine

1-(methoxyacetyl)-N-phenyl-3-piperidinamine

Cat. No. B6051554
M. Wt: 248.32 g/mol
InChI Key: PLZFJZXQKQSOAK-UHFFFAOYSA-N
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Description

1-(Methoxyacetyl)-N-phenyl-3-piperidinamine, commonly known as MAP, is a synthetic compound that belongs to the class of piperidine derivatives. MAP has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

MAP acts on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, leading to a reduction in pain and inflammation. MAP also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects
Studies have shown that MAP has a significant effect on the levels of dopamine and norepinephrine in the brain. MAP has been shown to increase the levels of these neurotransmitters, leading to a reduction in pain and inflammation. MAP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

MAP has several advantages for lab experiments, including its high potency and selectivity. MAP is also readily available and relatively easy to synthesize. However, MAP has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on MAP. One area of interest is the potential use of MAP in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the development of novel analogs of MAP with improved efficacy and safety profiles. Additionally, further research is needed to determine the long-term effects of MAP on the central nervous system and its potential for abuse.
Conclusion
In conclusion, MAP is a synthetic compound with potential therapeutic applications. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake and antagonism of the NMDA receptor. MAP has been shown to have analgesic, anti-inflammatory, and anti-nociceptive properties and has been studied for its potential use in the treatment of neurodegenerative diseases. Future research on MAP should focus on developing novel analogs with improved efficacy and safety profiles and determining the long-term effects of MAP on the central nervous system.

Synthesis Methods

MAP can be synthesized using various methods, including the reaction of 1-(4-methoxyphenyl)-3-piperidinone with methyl chloroformate in the presence of a base such as triethylamine. The product is then treated with an amine such as aniline to yield MAP. This method is efficient, and the yield is high, making it a popular choice for synthesizing MAP.

Scientific Research Applications

MAP has been extensively studied for its potential therapeutic applications. Research has shown that MAP has analgesic, anti-inflammatory, and anti-nociceptive properties. MAP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

1-(3-anilinopiperidin-1-yl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-11-14(17)16-9-5-8-13(10-16)15-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZFJZXQKQSOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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